
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide, also known as Dimethipin, is an organic compound with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.271 g/mol . This compound is characterized by its unique structure, which includes a 1,4-dithiin ring system with two methyl groups and four oxygen atoms attached. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide typically involves the oxidation of 2,3-dihydro-2,5-dimethyl-1,4-dithiin. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The starting material, 2,3-dihydro-2,5-dimethyl-1,4-dithiin, is subjected to oxidation in the presence of catalysts to enhance the reaction rate and efficiency. The process is carefully monitored to maintain optimal reaction conditions and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dithiin derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide involves its interaction with molecular targets through oxidation and reduction reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific pathways and molecular targets involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: These compounds are also used as building blocks in organic synthesis.
Uniqueness: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide is unique due to its specific ring structure and the presence of four oxygen atoms. This gives it distinct chemical properties and reactivity compared to other dithianes and dithiins. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
58951-08-9 |
|---|---|
Molekularformel |
C6H10O4S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
2,5-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H10O4S2/c1-5-3-12(9,10)6(2)4-11(5,7)8/h3,6H,4H2,1-2H3 |
InChI-Schlüssel |
WICDRHMSCYGNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)C(=CS1(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


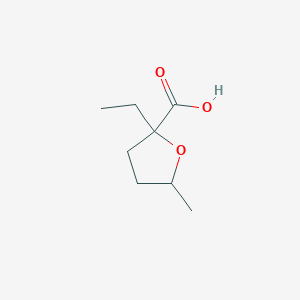
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
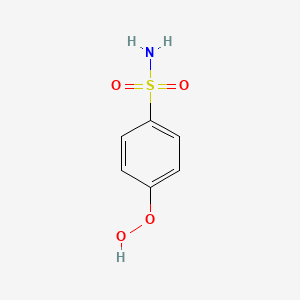
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
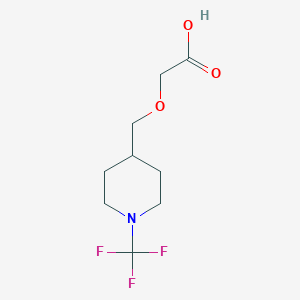

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
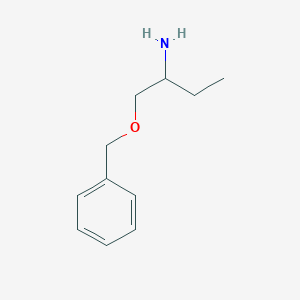
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
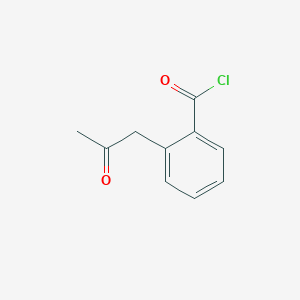
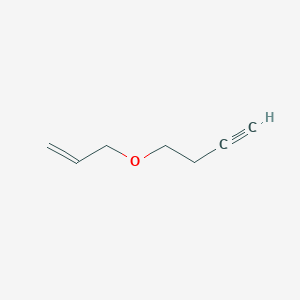
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
